3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to the compound’s biological effects . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its antimicrobial and anti-inflammatory properties.
Pyrrolidine-2,5-diones: These compounds exhibit significant anticancer activity.
Prolinol: Used in the synthesis of various pharmaceuticals due to its versatile reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyethyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
3-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)13-7-9-17(11-13)15-8-10-18(16(15)20)14-5-3-2-4-6-14/h2-6,12-13,15,19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTFMPULJCINSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2CCN(C2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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